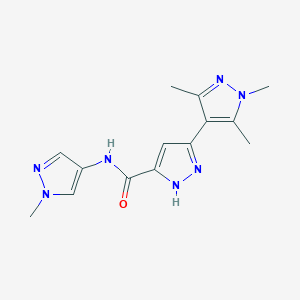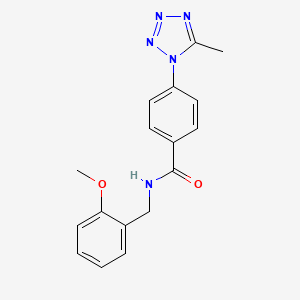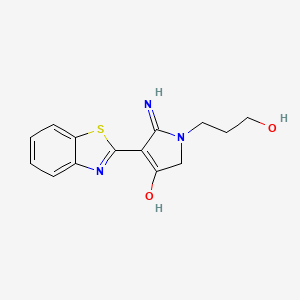
1',3',5'-trimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1'H,2H-3,4'-bipyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1’,3’,5’-trimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a bipyrazole core with multiple methyl and pyrazolyl substituents, making it an interesting subject for chemical research and industrial applications.
准备方法
The synthesis of 1’,3’,5’-trimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide involves several steps, typically starting with the preparation of the bipyrazole core. The synthetic route may include:
Formation of the bipyrazole core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of methyl groups: Methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the pyrazolyl group: This step involves the reaction of the bipyrazole core with 1-methyl-1H-pyrazole under suitable conditions to form the desired compound.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
化学反应分析
1’,3’,5’-trimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the bipyrazole core or pyrazolyl group are replaced with other groups.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1’,3’,5’-trimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1’,3’,5’-trimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
1’,3’,5’-trimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide can be compared with other similar compounds, such as:
1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide: Lacks the pyrazolyl group, leading to different chemical and biological properties.
N-(1-methyl-1H-pyrazol-4-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide: Lacks the methyl groups, affecting its reactivity and interactions.
The uniqueness of 1’,3’,5’-trimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide lies in its specific combination of substituents, which confer distinct chemical and biological properties.
属性
分子式 |
C14H17N7O |
|---|---|
分子量 |
299.33 g/mol |
IUPAC 名称 |
N-(1-methylpyrazol-4-yl)-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C14H17N7O/c1-8-13(9(2)21(4)19-8)11-5-12(18-17-11)14(22)16-10-6-15-20(3)7-10/h5-7H,1-4H3,(H,16,22)(H,17,18) |
InChI 键 |
QFEOEJVLJFKYJC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NC3=CN(N=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(4-Fluorophenyl)-2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12163148.png)
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B12163149.png)

![Methyl 5-benzyl-2-({[4-(pyrimidin-2-ylamino)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B12163153.png)


![4-butyl-8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B12163174.png)
![(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12163188.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12163191.png)
![N-[1-(propan-2-yl)-1H-indol-4-yl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12163196.png)
![2-[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)ethan-1-one](/img/structure/B12163203.png)
![2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B12163210.png)

![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B12163239.png)
